(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide
Description
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Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O5S3/c1-21-13-3-2-12(23(25)26)10-14(13)29-18(21)20-17(24)11-6-8-22(9-7-11)31(27,28)16-5-4-15(19)30-16/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYWQWDSQHLMJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure
The compound's structure includes a piperidine ring, a sulfonyl group, and a substituted benzo[d]thiazole moiety, which are known to contribute to its pharmacological properties. The presence of the 5-chlorothiophenyl group adds to its lipophilicity, potentially enhancing its biological interactions.
Antibacterial Activity
Recent studies have demonstrated that sulfonamide derivatives exhibit varying degrees of antibacterial activity. For instance, compounds containing similar structural motifs have shown moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis . The compound is hypothesized to follow this trend, although specific data on its antibacterial efficacy is still under investigation.
Enzyme Inhibition
Sulfonamides are also recognized for their ability to inhibit various enzymes. Notably, compounds with similar structures have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and urease. In one study, several derivatives demonstrated significant AChE inhibition with IC50 values ranging from 0.63 µM to 6.28 µM . This suggests that this compound may possess comparable inhibitory properties.
Case Studies and Research Findings
- Docking Studies : Molecular docking studies have indicated that the compound can effectively bind to target proteins involved in bacterial metabolism and enzyme function, which could lead to its antibacterial and inhibitory effects .
- Pharmacological Profiles : A series of synthesized compounds bearing similar functional groups were tested for their pharmacological profiles. The findings revealed that modifications in the substituents significantly affected their biological activities, suggesting that the structural components of this compound could be optimized for enhanced efficacy .
Data Table: Biological Activities of Related Compounds
| Compound Name | Antibacterial Activity (IC50 µM) | AChE Inhibition (IC50 µM) | Urease Inhibition (IC50 µM) |
|---|---|---|---|
| Compound A | 10.5 | 2.14 | 5.0 |
| Compound B | 8.0 | 0.63 | 3.5 |
| Compound C | 15.0 | 1.13 | 7.0 |
| Target Compound | TBD | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
